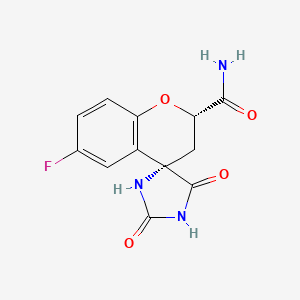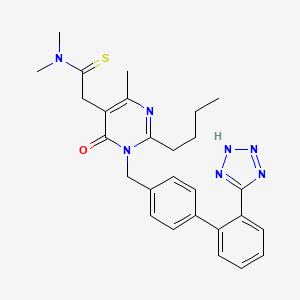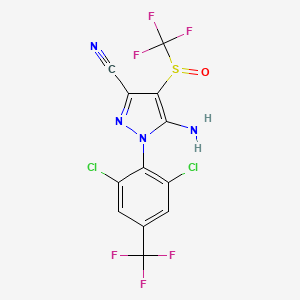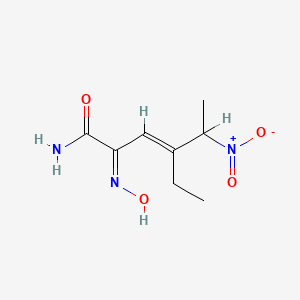
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
FK-409 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FK-409 involves a series of chemical reactions. One of the primary synthetic routes includes the Wittig condensation of 2-ethyl-2(E)-butenal with triethyl phosphonoacetate in the presence of sodium hydride in benzene. This reaction produces (2E,4E)-4-ethyl-2,4-hexadienoic acid ethyl ester, which is then hydrolyzed with sodium hydroxide to yield the corresponding free acid. The free acid is then reacted with ethyl chloroformate and ammonia to form (2E,4E)-2-ethyl-2,4-hexadienamide. Finally, this compound is treated with sodium nitrite in methanol adjusted to pH 3.0 with concentrated hydrochloric acid to produce FK-409 .
Industrial Production Methods: FK-409 is produced industrially through the fermentation of Streptomyces griseosporeus. The fermentation broth is acid-treated to isolate FK-409, followed by purification processes to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: FK-409 primarily undergoes decomposition reactions where it releases nitric oxide. This decomposition can be catalyzed by various factors, including light and heat .
Common Reagents and Conditions: The decomposition of FK-409 to release nitric oxide can be facilitated by the presence of reducing agents and under acidic conditions. The reaction typically involves the cleavage of the nitro group, leading to the formation of nitric oxide and other by-products .
Major Products Formed: The major product formed from the decomposition of FK-409 is nitric oxide. Other by-products may include various nitrogen oxides and organic fragments depending on the specific reaction conditions .
Mécanisme D'action
The primary mechanism of action of FK-409 involves the release of nitric oxide. Nitric oxide is a potent vasodilator that works by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets of nitric oxide include soluble guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate. This cyclic nucleotide acts as a secondary messenger to mediate various physiological effects, including vasodilation .
Comparaison Avec Des Composés Similaires
FK-409 is unique among nitric oxide donors due to its specific chemical structure and decomposition pathway. Similar compounds include other nitric oxide donors such as sodium nitroprusside, nitroglycerin, and isosorbide dinitrate. FK-409 differs in its stability, release kinetics, and specific applications .
List of Similar Compounds:
- Sodium nitroprusside
- Nitroglycerin
- Isosorbide dinitrate
- S-nitrosothiols
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-ethyl-2-nitro-1H-imidazole", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "hydroxylamine hydrochloride", "sodium acetate", "acetic acid", "sodium nitrite", "copper powder", "sodium chloride", "sodium hydroxide", "acetic acid anhydride", "hexane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-ethyl-2-nitro-1H-imidazole-5-carboxylate from 4-ethyl-2-nitro-1H-imidazole and ethyl acetoacetate using sodium ethoxide as a base and acetic anhydride as a solvent.", "Step 2: Reduction of ethyl 4-ethyl-2-nitro-1H-imidazole-5-carboxylate to ethyl 4-ethyl-2-amino-1H-imidazole-5-carboxylate using copper powder and sodium chloride as reducing agents.", "Step 3: Preparation of ethyl 4-ethyl-2-hydroxyimino-5-nitrohex-3-enoate from ethyl 4-ethyl-2-amino-1H-imidazole-5-carboxylate and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid.", "Step 4: Synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide from ethyl 4-ethyl-2-hydroxyimino-5-nitrohex-3-enoate using sodium nitrite and sodium hydroxide as reagents in acetic acid anhydride and hexane as solvents.", "Step 5: Purification of the final product using ethyl acetate and water as solvents." ] } | |
Numéro CAS |
138472-01-2 |
Formule moléculaire |
C8H13N3O4 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7- |
Clé InChI |
MZAGXDHQGXUDDX-JSRXJHBZSA-N |
SMILES isomérique |
CC/C(=C\C(=N\O)\C(=O)N)/C(C)[N+](=O)[O-] |
SMILES |
CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |
SMILES canonique |
CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |
Apparence |
Solid powder |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-ethyl-2-(hydroxyimino)-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenecarboxamide ethyl-2-(hydroxyamino)-5-nitro-3-hexenamide FK 409 FK-409 NOR-3 cpd NOR3 hexenamide cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




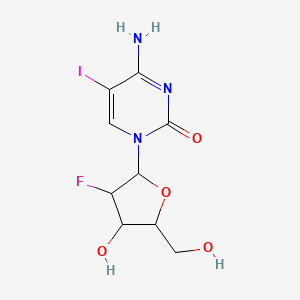
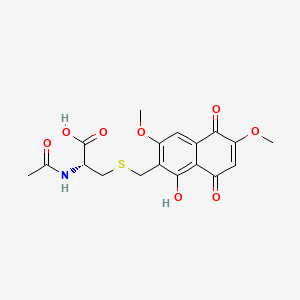
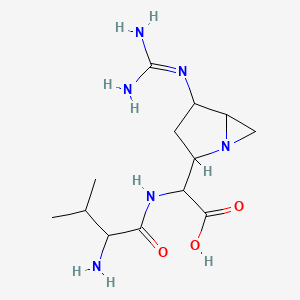
![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)
